molecular formula C13H14N2O4S2 B026394 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate CAS No. 107348-47-0

2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate

Cat. No.: B026394
CAS No.: 107348-47-0
M. Wt: 326.4 g/mol
InChI Key: VQZYZXLBKBUOHE-UHFFFAOYSA-N
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Description

FR181157 is a synthetic organic compound that acts as a prostacyclin receptor agonist It was initially developed by Fujisawa Pharmaceutical Co, Ltd

Scientific Research Applications

FR181157 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the prostacyclin receptor and its signaling pathways. Researchers use FR181157 to investigate the structure-activity relationships of prostacyclin receptor agonists.

    Biology: FR181157 is used in biological studies to understand the role of prostacyclin in various physiological processes, such as vasodilation and platelet aggregation.

    Medicine: The compound is studied for its potential therapeutic applications in cardiovascular diseases, where prostacyclin’s vasodilatory and anti-aggregative properties are beneficial.

    Industry: FR181157 is used in the development of new drugs targeting the prostacyclin receptor. .

Preparation Methods

The synthesis of FR181157 involves a stereoselective synthetic route. One of the key steps in the synthesis is the formation of the prostacyclin mimetic structure. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired stereochemistry and functional groups. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial production methods for FR181157 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures to produce larger quantities of the compound. This may include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for industrial-scale production .

Chemical Reactions Analysis

FR181157 undergoes various chemical reactions, including:

    Oxidation: FR181157 can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of FR181157 can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Substitution reactions involve replacing one functional group in FR181157 with another. These reactions can be facilitated by using appropriate reagents and catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes .

Comparison with Similar Compounds

FR181157 is unique among prostacyclin receptor agonists due to its high binding affinity and selectivity for the prostacyclin receptor. Similar compounds include:

    Iloprost: A synthetic analog of prostacyclin with similar vasodilatory and anti-aggregative properties.

    Treprostinil: Another prostacyclin analog used in the treatment of pulmonary arterial hypertension.

    Beraprost: An orally active prostacyclin analog with similar pharmacological effects.

Compared to these compounds, FR181157 has shown particularly good pharmacokinetic properties, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-9(20-21-10-4-2-3-7-14-10)8-13(18)19-15-11(16)5-6-12(15)17/h2-4,7,9H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZYZXLBKBUOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910300
Record name 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107348-47-0
Record name N-Succinimidyl-3-(2-pyridyldithio)butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107348470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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